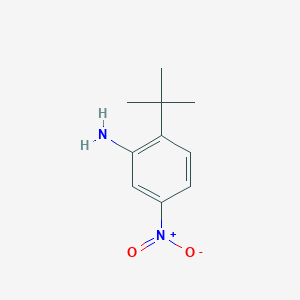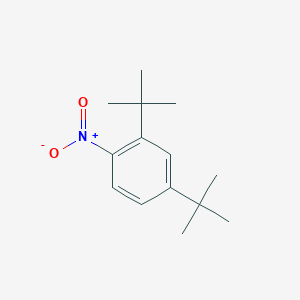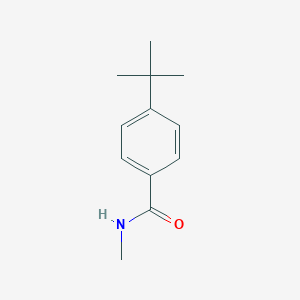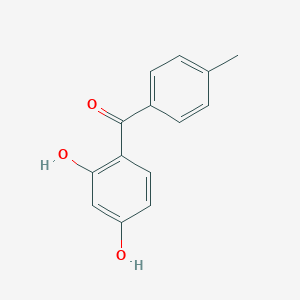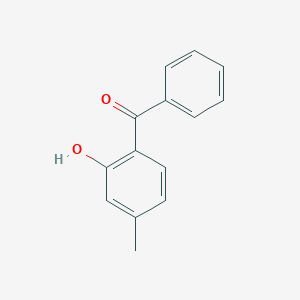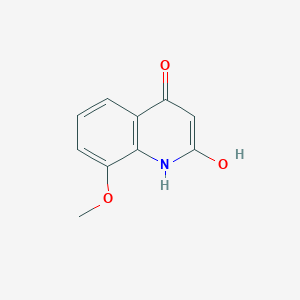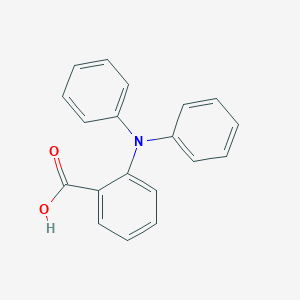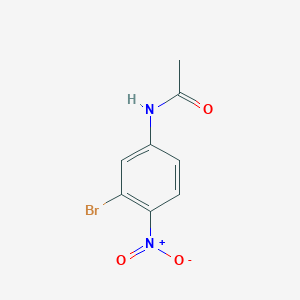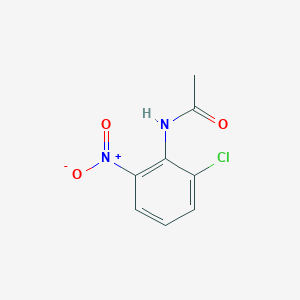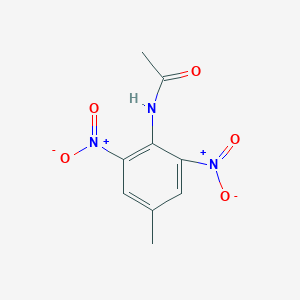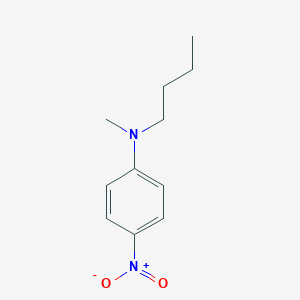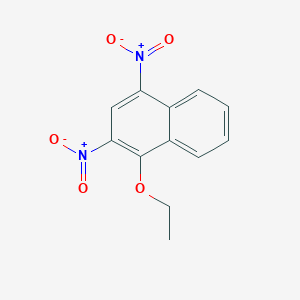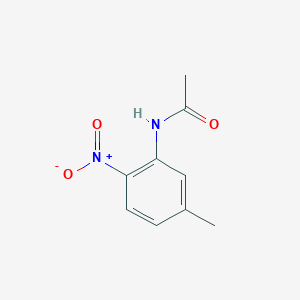![molecular formula C20H14O2 B189178 Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione CAS No. 1711-46-2](/img/structure/B189178.png)
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione, also known as perylenequinone, is a natural product found in certain fungi and plants. It has been the subject of extensive research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dioneone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of NF-kappaB, a signaling pathway involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Perylenequinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and to reduce oxidative stress. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Perylenequinone has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized or extracted from natural sources. It also exhibits a range of biological activities, making it useful for studying various cellular processes. However, it has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dioneone. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in various applications.
Synthesemethoden
Perylenequinone can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of perylene with quinones, while extraction from natural sources involves the isolation of the compound from fungi and plants.
Wissenschaftliche Forschungsanwendungen
Perylenequinone has been studied extensively for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, it has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In materials science, it has been used as a dye and as a component in organic electronic devices. In electronics, it has been studied for its potential use in solar cells and as a component in organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
1711-46-2 |
|---|---|
Produktname |
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
InChI |
InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-20H |
InChI-Schlüssel |
WHGYFGNRTSDCBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
Kanonische SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
Andere CAS-Nummern |
1711-46-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



